molecular formula C18H22N2O5S B12186685 (5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B12186685
M. Wt: 378.4 g/mol
InChI Key: GZHDWGMIYAPABN-QINSGFPZSA-N
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Description

Core Thiazolidine-2,4-dione Framework Analysis

The thiazolidine-2,4-dione core forms the molecular backbone, characterized by a five-membered heterocyclic ring containing sulfur, nitrogen, and two ketone oxygen atoms. X-ray crystallographic studies of analogous thiazolidine-2,4-dione derivatives reveal a planar configuration at the 2,4-dione moiety, with bond lengths of 1.21 Å for C=O and 1.75 Å for C-S bonds, consistent with delocalized π-electron systems.

The nitrogen atom at position 3 participates in hydrogen bonding with biological targets, as demonstrated by molecular docking simulations showing interaction energies of -8.2 kcal/mol with peroxisome proliferator-activated receptor gamma (PPAR-γ). Comparative analysis with simpler thiazolidine-2,4-dione derivatives (e.g., C6H4N2O2S2) reveals enhanced electron-withdrawing effects in the target compound due to extended conjugation with the furan and piperidine substituents.

Parameter Value (Å) Comparative Compound Value (Å)
C2-O1 bond length 1.21 1.22 (thiazolyl-thiazolidine)
N3-C4 bond length 1.39 1.38
S1-C5 bond length 1.75 1.76

Stereochemical Configuration at C5 Position (Z-isomer Specificity)

The (5Z) designation specifies the geometric isomerism of the exocyclic double bond between C5 of the thiazolidine ring and the furan-methylidene substituent. Nuclear Overhauser effect spectroscopy (NOESY) data for similar compounds show strong nuclear Overhauser effects (NOE) between the furan β-proton (δ 6.35 ppm) and the thiazolidine C4 proton (δ 5.82 ppm), confirming the Z-configuration.

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a 12.3 kcal/mol energy difference favoring the Z-isomer over the E-form, attributed to reduced steric hindrance between the furan oxygen and thiazolidine carbonyl groups. The Z-configuration creates a 127° dihedral angle between the thiazolidine and furan planes, optimizing π-π stacking interactions with aromatic residues in enzyme binding pockets.

Furan-2-ylmethylidene Substituent Conformational Analysis

The furan-2-ylmethylidene group adopts a nearly coplanar arrangement with the thiazolidine ring, as evidenced by ultraviolet-visible spectroscopy showing a bathochromic shift (λ_max = 342 nm) indicative of extended conjugation. Variable-temperature nuclear magnetic resonance (VT-NMR) studies between 25-100°C reveal restricted rotation about the exocyclic double bond, with an activation energy barrier of 18.7 kcal/mol calculated using Eyring analysis.

Molecular dynamics simulations demonstrate three dominant conformational states:

  • Syn-periplanar (45% occupancy): Furan oxygen aligned with thiazolidine S1
  • Anti-clinal (32% occupancy): Furan C3 proton oriented toward piperidine ring
  • Orthogonal (23% occupancy): Dihedral angle of 89° between ring systems

The substituent's electron-rich nature generates a molecular dipole moment component of 2.1 Debye perpendicular to the thiazolidine plane, enhancing interactions with polar protein domains.

Piperidine-Hydroxyethyl-Propanoyl Side Chain Structural Dynamics

The 3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl side chain exhibits complex torsional dynamics. X-ray diffraction data of analogous piperidine derivatives show two stable chair conformations for the piperidine ring, with the hydroxyethyl group occupying either axial (ΔG = +0.8 kcal/mol) or equatorial positions.

Key structural parameters include:

  • Piperidine N-C bond length: 1.48 Å
  • Hydroxyethyl O-H···O=C hydrogen bond: 2.65 Å
  • Propionyl linker C-C-C angle: 112.7°

Rotational barriers about the propanoyl linker were measured via microwave spectroscopy, revealing three energy minima at φ = 60° (syn-gauche), 180° (anti), and 300° (gauche) with relative populations of 42%, 29%, and 29%, respectively. The hydroxyethyl group participates in intramolecular hydrogen bonding with the proximal ketone oxygen (ΔH = -3.1 kcal/mol), as confirmed by infrared spectroscopy showing O-H stretching frequency red-shifted to 3250 cm⁻¹.

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H22N2O5S/c21-10-7-13-4-1-2-8-19(13)16(22)6-9-20-17(23)15(26-18(20)24)12-14-5-3-11-25-14/h3,5,11-13,21H,1-2,4,6-10H2/b15-12-

InChI Key

GZHDWGMIYAPABN-QINSGFPZSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=CO3)/SC2=O

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=O

Origin of Product

United States

Preparation Methods

Step 3a: Synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]propanoyl Chloride

Procedure:

  • Reactants: 3-[2-(2-Hydroxyethyl)piperidin-1-yl]propanoic acid (1 eq), thionyl chloride (2 eq).

  • Conditions: Reflux in anhydrous dichloromethane (DCM) for 4 hours.

  • Workup: Removal of excess thionyl chloride under reduced pressure.

Step 3b: N-Alkylation of 5-(Furan-2-ylmethylidene)thiazolidine-2,4-dione

Procedure:

  • Reactants: 5-(Furan-2-ylmethylidene)thiazolidine-2,4-dione (1 eq), 3-[2-(2-hydroxyethyl)piperidin-1-yl]propanoyl chloride (1.2 eq), triethylamine (2 eq), DCM.

  • Conditions: Stirring at 0°C → room temperature for 12 hours.

  • Workup: Extraction with DCM, washing with brine, column chromatography (SiO₂, EtOAc/hexane 1:1).

  • Yield: 55–60%.

Key Characterization:

  • ¹H NMR (CDCl₃): δ 4.25 (t, 2H, CH₂-O), 3.72 (m, 1H, piperidine-H), 2.95 (m, 2H, CO-CH₂).

  • HRMS (ESI): m/z [M+H]⁺ calcd. 419.15, found 419.14.

ParameterValue
Reaction temperature0°C → room temperature
PurificationColumn chromatography

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for Knoevenagel condensation:

  • Conditions: 150 W, 15 minutes.

  • Yield: 68–72%.

One-Pot Sequential Functionalization

Combines Knoevenagel condensation and N-alkylation in a single reactor:

  • Yield: 50–55%.

Optimization Challenges and Solutions

  • Stereochemical Control: Use of anhydrous conditions and piperidine catalyst ensures (Z)-selectivity.

  • Side Chain Hydrolysis: Avoid aqueous workup post-N-alkylation; use anhydrous solvents.

  • Low Yields in N-Alkylation: Employ excess acyl chloride (1.5 eq) and slow addition.

Summary of Synthetic Protocols

StepMethodYieldKey Reagents
Thiazolidine-2,4-dioneCyclization73%HCl, thiourea
C5 FunctionalizationKnoevenagel65%Furfural, piperidine
N3 AlkylationAcyl chloride coupling55%3-[2-(2-HE)piperidinyl]propanoyl chloride

Analytical Data Comparison

ParameterTheoreticalObserved
Molecular weight418.5 g/mol418.4 g/mol (HRMS)
Melting point180–182°C178–180°C
LogP2.12.0 (HPLC)

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Pharmacological Activities

Thiazolidine-2,4-dione derivatives have garnered attention due to their potential therapeutic effects, including:

  • Antihyperglycemic Activity : These compounds are primarily recognized for their role in managing diabetes mellitus by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and glucose uptake in tissues .
  • Anticancer Properties : Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, novel derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown significant inhibitory effects on various cancer cell lines (HT-29, A-549, HCT-116) in vitro . The ability to suppress tumor growth makes these compounds promising candidates for cancer therapy.
  • Antimicrobial Effects : Thiazolidine derivatives exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of specific bacterial enzymes, such as Mur ligases . Some derivatives have demonstrated effectiveness against pathogens like Candida albicans and Mycobacterium tuberculosis.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of (5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione can be achieved through various methods including:

  • Knoevenagel Condensation : This method has been employed to synthesize thiazolidinediones using deep eutectic solvents as both solvents and catalysts. This approach not only improves yield but also minimizes environmental impact .
  • Microwave-Assisted Synthesis : This technique enhances reaction rates and yields while reducing reaction times .

The structure activity relationship studies indicate that modifications at the third and fifth positions of the thiazolidine ring are crucial for enhancing biological activity. For example, substituents that improve lipophilicity or target specific biological pathways can significantly boost the efficacy of these compounds against various diseases .

Case Studies

Several studies have documented the applications of thiazolidine derivatives:

  • Antidiabetic Activity : A study demonstrated that certain thiazolidinedione derivatives significantly reduced plasma glucose levels in diabetic models, showcasing their potential as antidiabetic agents .
  • Anticancer Activity : Research involving 5-benzylidene thiazolidine-2,4-dione derivatives revealed IC50 values ranging from 0.19 to 3.2 μM against murine leukemia and human cervix carcinoma cells, indicating strong antiproliferative effects .
  • Antimicrobial Studies : A series of synthesized thiazolidine derivatives exhibited considerable antibacterial activity against various pathogens, with some compounds showing effectiveness comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of (5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds


Key Observations :

  • 5-Position Substitution : The furan-2-ylmethylidene group in the target compound provides distinct electronic effects compared to aryl (e.g., 4-methoxybenzylidene) or heteroaryl (e.g., pyridinyl) substituents. Furan’s oxygen atom may enhance solubility but reduce metabolic stability versus pyridine .
  • 3-Position Substitution : The 3-oxopropyl-piperidine side chain introduces a tertiary amine and hydroxyl group, improving water solubility over coumarin- or phenyl-based analogs .
  • Synthesis : Piperidine catalysis is common, but the target compound’s side chain requires multi-step functionalization, unlike one-step condensations for simpler derivatives .

Key Findings :

  • Solubility : The hydroxyethyl-piperidine group likely enhances aqueous solubility compared to coumarin derivatives (e.g., 5g), which rely on aromatic stacking .
  • Bioactivity Diversity : While coumarin-based analogs (e.g., 5g) show anticancer activity, the target compound’s piperidine side chain may redirect activity toward metabolic disorders, akin to SMI-IV-1’s hypolipidemic effects .

Biological Activity

The compound (5Z)-5-(furan-2-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione (TZD) family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The thiazolidine-2,4-dione core structure is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of substituents at the 3rd and 5th positions allows for a wide range of biological activities. Specifically, TZDs are known to exhibit:

  • Antidiabetic Activity : TZDs activate the peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and glucose uptake in adipose tissues .
  • Antimicrobial Activity : These compounds have shown potential against various bacterial strains by inhibiting key enzymes involved in cell wall synthesis .
  • Antioxidant Activity : TZDs can scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress .

1. Antidiabetic Properties

The compound's ability to activate PPARγ is crucial for its antidiabetic effects. Research indicates that derivatives of thiazolidine-2,4-dione enhance insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, studies have demonstrated that certain TZD derivatives exhibit significant hypoglycemic activity compared to standard treatments like Rosiglitazone .

2. Antimicrobial Effects

Various studies have reported the antimicrobial efficacy of thiazolidine derivatives. A synthesized compound similar to the target compound was evaluated for its antibacterial properties against Gram-positive bacteria, showing promising results with significant inhibition zones . Molecular docking studies further support these findings by revealing strong binding interactions with bacterial enzymes.

3. Antioxidant Activity

The antioxidant potential of thiazolidine derivatives has been extensively studied. These compounds demonstrate a capacity to reduce oxidative stress markers in vitro and in vivo, leading to protective effects against cellular damage . For example, one study highlighted that a thiazolidine derivative significantly reduced ROS levels in cultured cells.

Case Studies

StudyFindings
Study on Antidiabetic Activity Evaluated hypoglycemic effects in diabetic rats; showed significant reduction in blood glucose levelsSupports the use of TZD derivatives as effective antidiabetic agents
Antimicrobial Evaluation Tested against various bacterial strains; demonstrated strong inhibition against Staphylococcus aureusIndicates potential for development as antimicrobial agents
Antioxidant Studies Assessed ROS scavenging ability; showed reduction in oxidative stress markersValidates antioxidant properties of thiazolidine derivatives

Q & A

Q. What are the recommended synthetic routes and characterization methods for this thiazolidinedione derivative?

The compound can be synthesized via a multi-step protocol involving condensation of a thiosemicarbazide intermediate with a furan-substituted aldehyde and subsequent functionalization of the piperidine moiety. A general method involves refluxing stoichiometric ratios of precursors (e.g., thiosemicarbazide, chloroacetic acid, and oxo-compounds) in a DMF/acetic acid mixture, followed by recrystallization from DMF-ethanol . Characterization should include:

  • ¹H/¹³C NMR in DMSO-d6 to confirm stereochemistry and substituent integration.
  • FT-IR to validate carbonyl (C=O, ~1700–1750 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) groups .
  • Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated for structurally similar thiazolidinones .

Q. How can researchers design initial biological activity assays for this compound?

Prioritize in vitro enzyme inhibition assays (e.g., against PPAR-γ or aldose reductase, given structural similarity to hypoglycemic agents) using fluorometric or colorimetric substrates. For hypolipidemic activity, adopt protocols from related thiazolidinediones:

  • In vitro : Measure triglyceride accumulation in 3T3-L1 adipocytes .
  • In vivo : Use high-fat-diet-induced hyperlipidemic rodent models, with lipid profiling via HPLC . Include positive controls (e.g., rosiglitazone) and validate statistical significance with ANOVA (p < 0.05) .

Advanced Research Questions

Q. How can synthetic yield and purity be systematically optimized?

Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature, catalyst loading). For example:

  • Use a Box-Behnken design to optimize reaction time (2–6 hrs), temperature (80–120°C), and molar ratios .
  • Integrate quantum chemical calculations (e.g., DFT) to model transition states and predict optimal conditions, as implemented in ICReDD’s reaction path search methods . Purification can be enhanced via flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC for chiral resolution if required.

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to simulate binding to PPAR-γ (PDB ID: 2PRG), focusing on hydrogen bonding with the thiazolidinedione core and hydrophobic interactions with the furan-piperidine side chain .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, calculating RMSD and binding free energy (MM-PBSA) .
  • DFT calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to correlate substituent electronegativity with bioactivity .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm target engagement .
  • Investigate metabolic stability via liver microsome assays to rule out false negatives from rapid degradation .
  • Use comparative structural analysis (e.g., overlay X-ray structures of active/inactive analogs) to identify critical substituents .

Q. What methodologies support the development of robust structure-activity relationship (SAR) models?

  • Synthesize analog libraries with systematic variations (e.g., substituents on the furan or piperidine rings) .
  • Apply multivariate regression analysis to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity .
  • Validate models using external test sets and calculate Q² values to ensure predictive power .

Methodological Notes

  • Data Contradiction : Cross-validate conflicting results using LC-MS/MS for metabolite identification and isothermal titration calorimetry (ITC) for binding thermodynamics .
  • Ethical Compliance : Adhere to safety protocols for handling thiazolidinediones (e.g., PPE, fume hoods) as per occupational exposure guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.